

Application Note and Protocol for Preparing Yeast Extract Peptone Dextrose (YPD) Media

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Compound of Interest

Compound Name: Yeast extract

Cat. No.: B1592904

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Introduction

Yeast Extract Peptone Dextrose (YPD or YEPD) is a complete and nutritionally rich medium used for the routine cultivation and maintenance of yeast strains, particularly *Saccharomyces cerevisiae*, in a wide range of molecular biology and microbiology applications.[1][2] Its composition provides all the necessary nutrients for vigorous yeast growth.[3] YPD is a non-selective medium, meaning it supports the growth of most yeast strains without imposing any specific nutritional pressures.[1][4] The key components of YPD are **yeast extract**, which supplies amino acids, peptides, and B vitamins; peptone, which provides nitrogenous compounds, vitamins, and minerals; and dextrose (glucose), which serves as the primary carbon and energy source.[1][5][6] For the preparation of solid media for plates, agar is added as a solidifying agent.[1][4] This protocol provides detailed instructions for the preparation of both YPD liquid broth and YPD agar plates.

Applications

YPD medium is widely employed in yeast genetics and biotechnology for various purposes, including:

- Pre-culturing cells for genetic manipulations.[1]
- Preparing competent cells for transformation.[1]
- Conducting mating or sporulation assays.[1]

- Routine maintenance and propagation of yeast strains.[7]

Materials and Reagents

The following table summarizes the required components for preparing YPD media.

Component	Supplier Example	Catalog # Example
Yeast Extract	MilliporeSigma	Y0875
Peptone	MilliporeSigma	P5905
Dextrose (Glucose)	MilliporeSigma	G7021
Agar	MilliporeSigma	A1296
Distilled Water (dH ₂ O)	N/A	N/A

Quantitative Data: Standard YPD Media Recipes

The following tables provide the standard recipes for preparing 1 liter of YPD liquid broth and YPD agar plates.

Table 1: YPD Liquid Broth (1 Liter)

Component	Amount per Liter	Concentration (% w/v)
Yeast Extract	10 g	1%
Peptone	20 g	2%
Dextrose	20 g	2%
Distilled Water	up to 1 L	N/A
Final pH	6.5 ± 0.2	N/A

Table 2: YPD Agar Plates (1 Liter)

Component	Amount per Liter	Concentration (% w/v)
Yeast Extract	10 g	1%
Peptone	20 g	2%
Dextrose	20 g	2%
Agar	15-20 g	1.5-2%
Distilled Water	up to 1 L	N/A
Final pH	6.5 ± 0.2	N/A

Experimental Protocols

Protocol 1: Preparation of YPD Liquid Broth

This protocol describes the preparation of 1 liter of YPD liquid broth.

- **Weighing Components:** Accurately weigh out 10 g of **yeast extract**, 20 g of peptone, and 20 g of dextrose.
- **Dissolving Components:** In a 2-liter flask, dissolve the weighed components in approximately 900 mL of distilled water. Use a magnetic stirrer to ensure the components are fully dissolved.[\[8\]](#)
- **Volume Adjustment:** Once dissolved, transfer the solution to a 1-liter graduated cylinder and add distilled water to bring the final volume to 1 liter.[\[9\]](#)
- **pH Adjustment (Optional):** Check the pH of the solution and, if necessary, adjust it to 6.5 using HCl or NaOH.[\[1\]](#) For many applications, this step is optional as the natural pH of the medium is suitable for yeast growth.[\[1\]](#)
- **Dispensing:** Dispense the medium into appropriate containers (e.g., flasks or bottles).
- **Sterilization:** Loosely cap the containers and sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.[\[1\]](#) Ensure the caps are loose to prevent pressure buildup.[\[10\]](#)

- **Storage:** After autoclaving, allow the medium to cool to room temperature and then tighten the caps. Store the sterilized YPD broth at room temperature.

Note on Dextrose Caramelization: To prevent the potential caramelization of dextrose during autoclaving, which can occur from Maillard reactions, the dextrose can be prepared as a separate 20% stock solution and filter-sterilized.^{[11][12]} This sterile dextrose solution is then added to the autoclaved and cooled **yeast extract** and peptone solution.^[11]

Protocol 2: Preparation of YPD Agar Plates

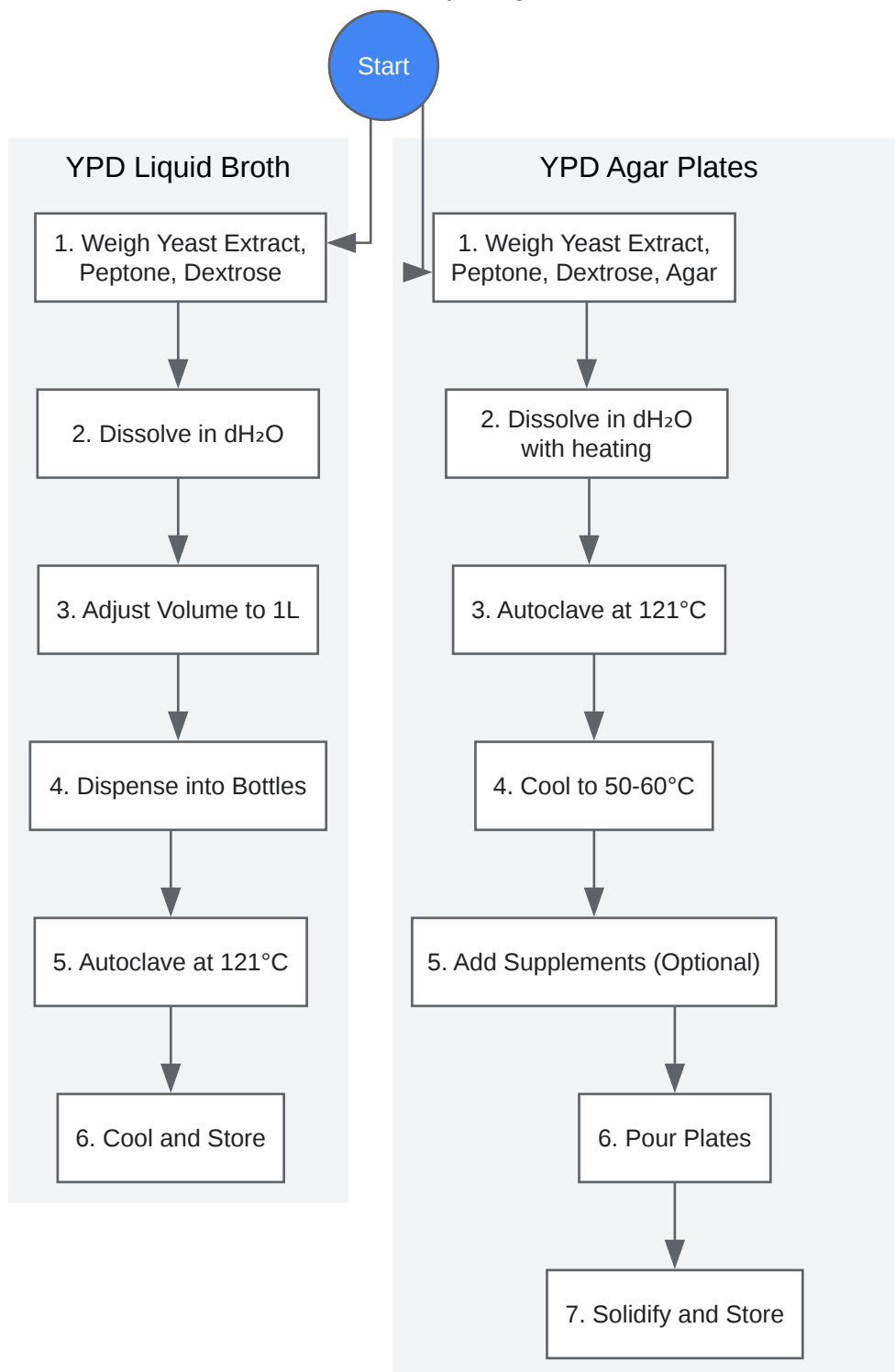
This protocol describes the preparation of approximately 40 standard 90 mm petri plates.

- **Weighing Components:** Accurately weigh out 10 g of **yeast extract**, 20 g of peptone, 20 g of dextrose, and 20 g of agar.^[9]
- **Dissolving Components:** In a 2-liter flask, combine the weighed dry ingredients and add 1 liter of distilled water.
- **Heating and Mixing:** Heat the mixture with frequent agitation, for example, on a stirring hot plate, and bring it to a boil for 1 minute to ensure the agar is completely dissolved.^{[2][13]}
- **Sterilization:** Loosely cover the flask with aluminum foil and sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.^[1]
- **Cooling:** After autoclaving, carefully remove the flask from the autoclave and let it cool in a 50-60°C water bath.^[1] This prevents the agar from solidifying prematurely and reduces condensation on the petri plates.
- **Adding Supplements (Optional):** If antibiotics or other heat-sensitive supplements are required, add them to the cooled agar and swirl gently to mix.^[10]
- **Pouring Plates:** In a sterile environment (e.g., a laminar flow hood), pour approximately 25 mL of the molten YPD agar into each sterile 90 mm petri dish.^[8] Avoid introducing air bubbles.
- **Solidification and Storage:** Leave the plates undisturbed on a level surface to allow the agar to solidify completely (typically for at least 24 hours).^[8] Once solidified, store the plates

inverted at 4°C.

Visualizations

Workflow for Preparing YPD Media



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Caption: Workflow for the preparation of YPD liquid broth and agar plates.

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- To cite this document: BenchChem. [Application Note and Protocol for Preparing Yeast Extract Peptone Dextrose (YPD) Media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592904#protocol-for-preparing-yeast-extract-peptone-dextrose-ypd-media]

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